6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Description
Properties
Molecular Formula |
C9H5Br2NO2 |
|---|---|
Molecular Weight |
318.95 g/mol |
IUPAC Name |
6,7-dibromo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Br2NO2/c1-4-12-8-3-7(11)6(10)2-5(8)9(13)14-4/h2-3H,1H3 |
InChI Key |
OIUBYCAHZSECMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)O1)Br)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 6,7-Dibromo-2-methyl-4H-benzo[d]oxazin-4-one typically involves the cyclization of appropriately substituted aminobenzoate derivatives with acylating agents to form the oxazinone ring system. A common strategy includes:
- Starting from methyl 2-amino-4,5-dibromobenzoate or similar dibromo-substituted aminobenzoates.
- Cyclization via reaction with acetic anhydride or other acylating reagents to form the 1,3-oxazin-4-one ring.
This method is analogous to the preparation of related compounds such as 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one, where methyl-2-amino-4-chlorobenzoate condenses with acetic anhydride to yield the cyclic oxazinone structure.
Detailed Synthetic Route
A representative synthesis pathway for 6,7-Dibromo-2-methyl-4H-benzo[d]oxazin-4-one is outlined below:
Reaction with Formamide to Quinazolinone
The oxazinone compound can be refluxed with formamide to afford the corresponding quinazolinone derivative:
- 6,7-Dibromo-2-methyl-4H-benzo[d]oxazin-4-one is refluxed with formamide.
- This leads to ring expansion and rearrangement, producing 6,7-dibromo-2-methylquinazolin-4(3H)-one .
- This intermediate is crucial for further functionalization to diverse biologically active compounds.
Further Functionalization
The quinazolinone intermediate can be alkylated and transformed into various derivatives:
- Alkylation with ethyl chloroacetate in the presence of potassium carbonate yields ethyl 2-(6,7-dibromo-2-methylquinazolin-4-yloxy)acetate.
- Hydrazinolysis with hydrazine hydrate produces the corresponding hydrazide, which serves as a versatile precursor for pyrazoles, thiazoles, and triazole derivatives.
- Subsequent reactions with benzaldehyde, triethyl orthoformate, acetylacetone, and isothiocyanates enable synthesis of a wide range of heterocyclic compounds with potential analgesic and anti-inflammatory activities.
Analytical Data and Characterization
The synthesized 6,7-Dibromo-2-methyl-4H-benzo[d]oxazin-4-one and its derivatives are characterized by:
| Technique | Key Observations |
|---|---|
| Infrared Spectroscopy (IR) | Characteristic bands for NH (~3350 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1620 cm⁻¹) groups confirm oxazinone and quinazolinone structures. |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | Signals for methyl protons (δ ~2.4 ppm), aromatic protons (δ ~7.5-8.2 ppm), and NH/OH protons (δ ~12.3 ppm) are consistent with the proposed structures. |
| Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) | Chemical shifts for methyl carbons (~22 ppm), aromatic carbons, and carbonyl carbons (~160-170 ppm) support ring formation and substitution patterns. |
| Elemental Analysis | Confirms the molecular formula and purity of the synthesized compounds. |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazinone derivatives.
Oxidation and Reduction: Formation of quinazolinone or dihydrobenzoxazinone derivatives.
Scientific Research Applications
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of anticancer, antibacterial, and antifungal agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and pathways in biological systems.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the oxazinone ring play a crucial role in binding to these targets, leading to the inhibition or activation of specific pathways. For example, it has been shown to enhance the expression of p53 and caspases 9 and 3, which are involved in apoptosis .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) decrease electrophilicity compared to bromine (electron-withdrawing), altering reactivity in biological systems .
- Steric Effects : Bulky substituents (e.g., phenyl, bromophenyl) may hinder binding to target enzymes compared to smaller groups like methyl .
Example :
- 6,8-Diiodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one was synthesized by acetylation of 2-amino-3,5-diiodobenzoic acid followed by cyclization .
Physicochemical Properties
Biological Activity
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure featuring two bromine atoms at positions 6 and 7, a methyl group at position 2, and a carbonyl group within the oxazinone ring. Its molecular formula is C10H7Br2N2O, with a molecular weight of 318.95 g/mol. The presence of halogen substituents significantly influences its chemical reactivity and biological activity.
Biological Activity Overview
Benzoxazinones, including this compound, exhibit diverse biological activities. Research indicates that this compound has potential applications in various fields such as medicinal chemistry and agricultural science due to its pharmacological properties.
Key Biological Activities
- Antimicrobial Activity : Studies have shown that benzoxazinones can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial for preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some derivatives of benzoxazinones have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that compounds within this class may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of bromine atoms enhances the compound's reactivity and binding affinity to biological targets. Comparative studies with similar compounds reveal how variations in substitution patterns affect their pharmacological profiles.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,8-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one | Bromines at positions 6 and 8 | Altered activity profile |
| 6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one | Chlorines instead of bromines | Different reactivity |
| 6-Methyl-2-bromo-4H-benzo[d][1,3]oxazin-4-one | Single bromine at position 2 | Reduced biological activity |
Case Studies
Several studies have evaluated the biological activity of benzoxazinone derivatives:
- Anticancer Activity : A study demonstrated that a related benzoxazinone derivative exhibited significant cytotoxicity against human cancer cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various benzoxazinones against bacterial strains. The results indicated that certain derivatives showed promising inhibitory effects comparable to existing antibiotics.
- Inhibition of Enzymatic Activity : Research focused on the inhibition of acetylcholinesterase (AChE) by benzoxazinone derivatives revealed that specific structural modifications could enhance their potency as AChE inhibitors .
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The halogen substituents can enhance binding affinity and selectivity for these targets, potentially modulating various signaling pathways within cells.
Q & A
Q. How can researchers optimize the synthesis of 6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent selection, and stoichiometry. For example, bromoanthranilic acid derivatives can be condensed with acylating agents (e.g., acetic anhydride or benzoyl chloride) under reflux conditions. In one protocol, pyridine is used as both solvent and base at 0°C to minimize side reactions, followed by recrystallization in ethanol to enhance purity . Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) is recommended to monitor reaction progress .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromaticity. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives . Elemental analysis is also used to validate C, H, N, and halogen content, as demonstrated in studies of structurally similar oxazinones .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis routes for brominated oxazinones?
- Methodological Answer : Discrepancies in synthesis methods (e.g., use of benzoyl chloride vs. acetic anhydride) require systematic evaluation of reaction kinetics and side-product profiles. Comparative studies should assess yield, purity (via HPLC), and scalability. For instance, benzoyl chloride may introduce phenyl groups (as in ), while acetic anhydride avoids this but requires careful pH control . Statistical tools like Design of Experiments (DoE) can identify critical parameters affecting outcomes.
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives in biological systems?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., replacing bromine with fluorine or modifying the methyl group) and testing their bioactivity. For example, fluorinated analogs (e.g., 5,6-difluoro derivatives) show enhanced metabolic stability and lipophilicity, which can be correlated with anti-inflammatory or antimicrobial activity via in vitro assays . Computational modeling (e.g., DFT calculations) further predicts electronic effects and binding affinities .
Q. How can researchers address discrepancies in biological activity data across studies on oxazinone derivatives?
- Methodological Answer : Inconsistencies may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Standardization using validated protocols (e.g., OECD guidelines for cytotoxicity) and replication under controlled conditions is critical. Meta-analyses of published data, combined with mechanistic studies (e.g., enzyme inhibition assays), can clarify conflicting results. For example, anti-inflammatory activity in was confirmed via COX-2 inhibition assays, which should be benchmarked against reference compounds .
Methodological and Technical Questions
Q. What are the best practices for characterizing reactive intermediates in the synthesis of this compound?
- Methodological Answer : Low-temperature NMR (<−40°C) or trapping agents (e.g., silylating reagents) can stabilize transient intermediates. For photolabile intermediates, in situ IR spectroscopy monitors functional group transformations. Computational tools (e.g., Gaussian software) model transition states and predict intermediate stability .
Q. How can substituents like bromine or fluorine influence the reactivity of the oxazinone core in cross-coupling reactions?
- Methodological Answer : Bromine acts as a directing group in electrophilic substitution and participates in Suzuki-Miyaura cross-coupling. Fluorine, being electron-withdrawing, enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks. For example, fluorinated derivatives in showed increased stability in oxidation reactions, validated by kinetic studies .
Data-Driven Research Design
Q. How should researchers design experiments to evaluate the environmental impact of this compound degradation byproducts?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify degradation products under simulated environmental conditions (e.g., UV exposure, microbial activity). Toxicity assays (e.g., Daphnia magna or algae growth inhibition) assess ecological risks. Computational tools like ECHA’s QSAR Toolbox predict persistence and bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
